

Physicochemical properties of Canagliflozin Impurity 12

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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614

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In-Depth Technical Guide to Canagliflozin Impurity 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of Canagliflozin Impurity 12. This impurity, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, also known as Tetra-acetyl Canagliflozin, is a process-related impurity in the synthesis of the anti-diabetic drug Canagliflozin. Understanding the characteristics of this impurity is crucial for the quality control and regulatory compliance of Canagliflozin drug products.

Physicochemical Properties

Canagliflozin Impurity 12 is the tetra-acetylated precursor to Canagliflozin. The presence of the acetyl groups significantly alters its physicochemical properties compared to the active pharmaceutical ingredient (API). A summary of its known properties is presented below.



Property	Value	Reference
Chemical Name	(2R,3R,4R,5S,6R)-2- (acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4- methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate	
Synonym	Tetra-acetyl Canagliflozin	-
CAS Number	866607-35-4	
Molecular Formula	C32H33FO9S	
Molecular Weight	612.66 g/mol	[1]
Appearance	Solid	_
Solubility	Soluble in Methanol.	_
Storage	2-8°C	

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily available in public literature and would typically be determined experimentally.

Synthesis and Formation

Canagliflozin Impurity 12 is a process impurity that arises during the synthesis of Canagliflozin. It is the penultimate intermediate before the final deacetylation step. The formation of this impurity is a key indicator of the completeness of the final manufacturing step.



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Figure 1: Simplified synthesis pathway showing the formation of Canagliflozin Impurity 12.

Experimental Protocols



The characterization and quantification of Canagliflozin Impurity 12 are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose, often in conjunction with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be utilized for the separation and quantification of Canagliflozin and its impurities, including Impurity 12.

Table 2: HPLC Method Parameters

Parameter	Description	
Column	Inertsil C8-3 (250 x 4.6 mm, 3 μm)	
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).	
Flow Rate	Typically 1.0 mL/min.	
Detector	UV at an appropriate wavelength (e.g., 290 nm).	
Injection Volume	10 μL	
Column Temperature	Ambient or controlled (e.g., 25°C).	

Note: The specific gradient program and buffer composition would need to be optimized for specific laboratory conditions and instrumentation to achieve adequate separation.

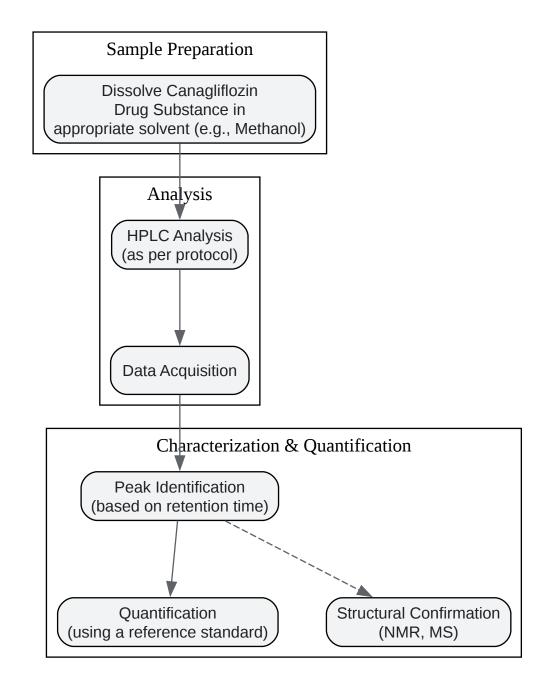
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural confirmation of Canagliflozin Impurity 12. While specific chemical shift data is often proprietary, the spectra would be consistent with the tetra-acetylated structure, showing characteristic peaks for the acetyl methyl protons and carbonyl carbons, in addition to the signals from the core Canagliflozin structure.



Experimental and Analytical Workflow

The general workflow for the identification and quantification of Canagliflozin Impurity 12 in a drug substance sample involves several key steps.



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Figure 2: General workflow for the analysis of Canagliflozin Impurity 12.



Conclusion

Effective monitoring and control of Canagliflozin Impurity 12 are essential for ensuring the quality, safety, and efficacy of Canagliflozin drug products. This guide provides a foundational understanding of the physicochemical properties, formation, and analytical control of this critical process-related impurity. For regulatory submissions, it is imperative to have a fully validated analytical method and a well-characterized reference standard for Canagliflozin Impurity 12.

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References

- 1. ijpsr.com [ijpsr.com]
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